REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][c:7]([CH2:8][CH2:9][C:10](=[O:11])[O:12][CH3:13])[cH:14][c:15]([C:18]([CH3:19])([CH3:20])[CH3:21])[c:16]1[OH:17].[CH2:22]([CH2:23][CH2:24][CH2:25][CH2:26][CH:27]([CH3:28])[CH3:29])[OH:30].[CH2:31]([CH:32]([CH2:33][CH2:34][CH2:35][CH3:36])[C:37]([O-:38])=[O:39])[CH3:40].[CH2:41]([CH:42]([CH2:43][CH2:44][CH2:45][CH3:46])[C:47]([O-:48])=[O:49])[CH3:50].[CH2:51]([CH:52]([CH2:53][CH2:54][CH2:55][CH3:56])[C:57]([O-:58])=[O:59])[CH3:60].[CH2:61]([Sn+3:62])[CH2:63][CH2:64][CH3:65]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][c:7]([CH2:8][CH2:9][C:10](=[O:11])[O:12][CH2:13][CH2:23][CH2:24][CH2:25][CH2:26][CH:27]([CH3:28])[CH3:29])[cH:14][c:15]([C:18]([CH3:19])([CH3:20])[CH3:21])[c:16]1[OH:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCc1cc(C(C)(C)C)c(O)c(C(C)(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(CC)C(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(CC)C(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(CC)C(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[Sn+3]
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Name
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Type
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product
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Smiles
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CC(C)CCCCCOC(=O)CCc1cc(C(C)(C)C)c(O)c(C(C)(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |